molecular formula C14H11F3O B8221059 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde

4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde

Cat. No.: B8221059
M. Wt: 252.23 g/mol
InChI Key: UTYGSWGVIXRAAE-UHFFFAOYSA-N
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Description

4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexa-2,4-diene ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: Formation of 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carboxylic acid.

    Reduction: Formation of 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

    4-Phenylcyclohexa-2,4-diene-1-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Phenyl-1-(methyl)cyclohexa-2,4-diene-1-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in 4-Phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-phenyl-1-(trifluoromethyl)cyclohexa-2,4-diene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13(10-18)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYGSWGVIXRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=CC1(C=O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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